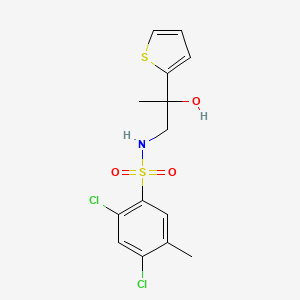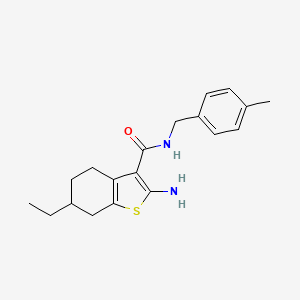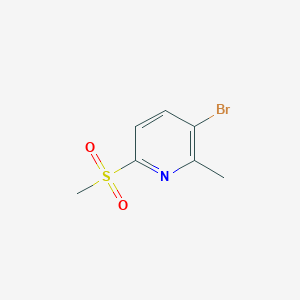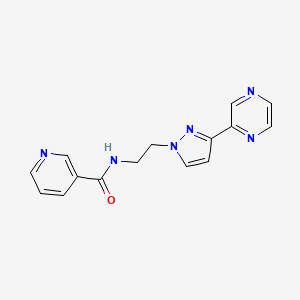
2,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methylbenzenesulfonamide is a chemically synthesized molecule that likely contains a benzenesulfonamide moiety, which is a common feature in various sulfonamide derivatives. These derivatives are known for their diverse biological activities and have been studied extensively in medicinal chemistry. The presence of a thiophenyl group suggests potential for specific electronic and steric interactions that could be relevant in biological systems.
Synthesis Analysis
While the specific synthesis of 2,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methylbenzenesulfonamide is not detailed in the provided papers, similar sulfonamide compounds have been synthesized and evaluated. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved structure-activity relationship (SAR) studies and biochemical characterization, indicating a methodical approach to optimizing the biological activity of these compounds . This suggests that the synthesis of the compound would also involve strategic placement of functional groups to modulate its activity.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial in determining their biological function. The structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs has been investigated, revealing that certain structural motifs, such as the 3,4-dimethoxybenzenesulfonyl group, are key for inhibitory activity . This implies that the molecular structure of 2,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methylbenzenesulfonamide would also be critical in its biological interactions and potential as a therapeutic agent.
Chemical Reactions Analysis
The reactivity of sulfonamide derivatives with other chemical entities can provide insight into their potential applications. For example, 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid has been used as a derivatizing reagent for primary amines, indicating that sulfonamide compounds can participate in selective chemical reactions . This suggests that 2,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methylbenzenesulfonamide could also be involved in specific chemical reactions, potentially leading to its application in analytical chemistry or drug development.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and electronic properties, are important for their practical applications. The poor water solubility of a related compound, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, necessitated its delivery in a formulation, highlighting the importance of optimizing these properties for therapeutic use . Therefore, similar considerations would need to be addressed for the compound to enhance its pharmacological profile.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide (HQMABS) was synthesized and showed significantly higher antimicrobial activity compared to the parent 8-hydroxyquinoline and sulfonamide, indicating potential applications in antimicrobial therapies (Vanparia et al., 2010).
Anticancer Effects
New dibenzensulfonamides were synthesized and showed promising anticancer effects by inducing apoptosis and autophagy pathways. These compounds also exhibited carbonic anhydrase inhibitory effects, highlighting their potential as anticancer drug candidates (Gul et al., 2018).
Photosensitizing Properties for Photodynamic Therapy
A zinc phthalocyanine substituted with new benzenesulfonamide derivative groups was synthesized, displaying high singlet oxygen quantum yield. Its properties make it a potential candidate for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).
Synthesis of Hypoglycemic Agents
Studies on hypoglycemic agents involving the synthesis of various sulfonamides, including 2-hydroxybenzenesulfonamides, were carried out. These agents were prepared from 2-acetoxyphenyl-sulfonylchlorides via N-acetyl-2-hydroxybenzenesulfonamides, followed by hydrolysis, indicating potential applications in diabetes management (Suzue & Irikura, 1968).
Eigenschaften
IUPAC Name |
2,4-dichloro-N-(2-hydroxy-2-thiophen-2-ylpropyl)-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO3S2/c1-9-6-12(11(16)7-10(9)15)22(19,20)17-8-14(2,18)13-4-3-5-21-13/h3-7,17-18H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQHLWWTDRACKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC(C)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2525072.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2525073.png)
![6-Amino-7-(benzenesulfonyl)-5-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2525076.png)

![N-(3-chlorophenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2525078.png)


![3-(2,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2525083.png)
![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2525085.png)

![4-cyclopropyl-1-(3,4-dimethylphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2525089.png)
![(Z)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2525090.png)
![N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2525092.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2525093.png)